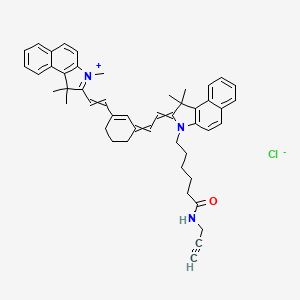

Cyanine7.5 alkyne

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alkyne derivative of Cyanine7.5, a near infrared fluorophore. This alkyne is suitable for copper-catalyzed Click Chemistry. This fluorophore is useful for in vivo imaging, its spectral properties are similar to ICG (indocyanine green) with somewhat higher fluorescence quantum yield.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Bioconjugation

Cyanine and squaraine dyes, including Cyanine7.5 alkyne, are widely used in biological research, biomedical assays, and high-throughput screening due to their favorable photophysical properties. These dyes are predestined as covalent labels, and their brightness, fluorescence lifetimes, and photostability can be significantly improved by reducing their aggregation tendencies in aqueous media. Indolenine-based squaraines and ring-substituted squaraines show great potential for designing bright and sensitive fluorescent probes and labels with increased photostability (Patsenker, Tatarets, & Terpetschnig, 2010).

DNA Adduct Formation and Biological Relevance

DNA alkylation at nucleophilic sites, particularly at the N7-position of guanine, is a common occurrence with various substances, and this compound may also undergo such reactions. However, while N7-guanine adducts are frequently formed, they are chemically unstable and do not participate in Watson-Crick base pairing, making their biological relevance minimal. Despite this, they serve as excellent biomarkers for internal exposure to direct-acting and metabolically activated carcinogens. The biological significance beyond exposure confirmation and molecular dosing is yet to be fully understood, necessitating further research (Boysen, Pachkowski, Nakamura, & Swenberg, 2009).

Green Chemistry and Synthetic Applications

In the realm of green and sustainable chemistry, this compound could be implicated in the synthesis of fine chemicals and materials. The Diels-Alder reaction, for instance, is significant in the chemistry of renewable resources, offering an atom-economic pathway for synthesizing valuable products. Furfural derivatives, including potentially this compound, could play a role in such reactions with alkenes, highlighting the importance of this compound in the production of low-molecular-weight products relevant in various fields, including medical and pharmaceutical research, polymer development, and materials science (Galkin & Ananikov, 2021).

Eigenschaften

Molekularformel |

C48H52ClN3O |

|---|---|

Molekulargewicht |

722.41 |

IUPAC-Name |

6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride |

InChI |

InChI=1S/C48H51N3O.ClH/c1-7-31-49-44(52)22-9-8-14-32-51-41-28-26-37-19-11-13-21-39(37)46(41)48(4,5)43(51)30-24-35-17-15-16-34(33-35)23-29-42-47(2,3)45-38-20-12-10-18-36(38)25-27-40(45)50(42)6;/h1,10-13,18-21,23-30,33H,8-9,14-17,22,31-32H2,2-6H3;1H |

InChI-Schlüssel |

BEKYZMBPLUHVRG-UHFFFAOYSA-N |

SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cyanine7.5 alkyne, Cyanine 7.5 alkyne |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

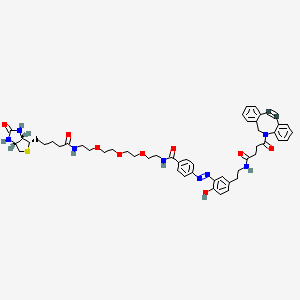

![2-[4-[6-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-(3-phenylmorpholin-4-yl)quinazolin-2-yl]pyrazol-1-yl]ethanol](/img/structure/B1192538.png)

![4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192559.png)